molecular formula C14H25BrN2OSi B1381289 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine CAS No. 1704067-42-4

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine

Cat. No.: B1381289
CAS No.: 1704067-42-4
M. Wt: 345.35 g/mol
InChI Key: FLMMCEBYFGWAJH-UHFFFAOYSA-N
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Description

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is an organic compound with the molecular formula C14H25BrN2OSi. It is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl group, and a benzene ring with two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine typically involves the reaction of 4-bromo-1,2-phenylenediamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to avoid overreaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives.

Scientific Research Applications

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,2-phenylenediamine: This compound lacks the tert-butyldimethylsilyl group and has different chemical properties and reactivity.

    N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine: This compound lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyl group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-bromo-1-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMCEBYFGWAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135120
Record name 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-42-4
Record name 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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